3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
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Overview
Description
3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic compound featuring a pyrrolidine ring, an oxadiazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile typically involves multi-step organic reactions:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a diketone.
Oxadiazole Ring Formation: The oxadiazole ring is often formed via a cyclization reaction involving a hydrazide and a nitrile oxide.
Coupling Reactions: The final step involves coupling the pyrrolidine and oxadiazole intermediates with a benzonitrile derivative under appropriate conditions, such as using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions are typical.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of 3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which could be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the aromatic ring.
3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-triazole: Features a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-(3-(5-Oxo-1-(m-tolyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the oxadiazole and benzonitrile groups allows for versatile reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-[3-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-13-4-2-7-17(8-13)24-12-16(10-18(24)25)19-22-20(26-23-19)15-6-3-5-14(9-15)11-21/h2-9,16H,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNAJBVRJDFMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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